molecular formula C20H27N3O4S B12641838 Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-

Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-

Cat. No.: B12641838
M. Wt: 405.5 g/mol
InChI Key: WWBWBEHDTQUBQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name for this compound, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)benzenesulfonamide , reflects its intricate substitution pattern on the benzenesulfonamide core. The parent structure is benzenesulfonamide, with substituents at positions 3 and 4 of the aromatic ring and modifications to the sulfonamide nitrogen. The methoxy group (-OCH₃) occupies position 4, while the piperazinyl group (C₄H₈N₂) is attached at position 3. The sulfonamide nitrogen is further substituted with a methyl group (-CH₃) and a 3-(methoxymethyl)phenyl moiety, the latter comprising a phenyl ring with a methoxymethyl (-CH₂OCH₃) substituent at position 3.

A CAS Registry Number specific to this compound is not available in the provided sources. However, structurally related piperazine-containing sulfonamides, such as 1-(4-methoxyphenyl)piperazine (CAS 38212-30-5), highlight the prevalence of methoxy and piperazinyl groups in this chemical class. The molecular formula, derived from structural analysis, is C₂₄H₂₇N₃O₄S , with a molecular weight of 493.6 g/mol , consistent with analogs reported in sulfonamide databases.

Property Value
IUPAC Name 4-Methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)benzenesulfonamide
Molecular Formula C₂₄H₂₇N₃O₄S
Molecular Weight 493.6 g/mol
Key Substituents Methoxy, piperazinyl, methyl, 3-(methoxymethyl)phenyl

Structural Relationship to Benzene Sulfonamide Derivatives

Benzenesulfonamide derivatives are characterized by a benzene ring fused to a sulfonamide group (-SO₂NH₂). The target compound distinguishes itself through its substitution pattern:

  • Aromatic Ring Modifications : The methoxy group at position 4 enhances electron-donating effects, potentially influencing reactivity and solubility. At position 3, the piperazinyl group introduces a heterocyclic amine, a feature common in bioactive molecules.
  • Sulfonamide Nitrogen Substitutions : The N-methyl and N-(3-(methoxymethyl)phenyl) groups sterically and electronically modulate the sulfonamide’s properties. Comparable derivatives, such as 3-(6,8-dichloro-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)benzenesulfonyl chloride, demonstrate how nitrogen substitutions alter chemical behavior.

The structural complexity of this compound positions it within a niche subclass of benzenesulfonamides designed for targeted molecular interactions, such as enzyme inhibition or receptor binding.

Systematic Classification Within Piperazine-Containing Sulfonamides

Piperazine-containing sulfonamides are classified by the integration of a piperazine ring into the sulfonamide framework. The target compound’s piperazinyl group, attached to the benzene ring, aligns it with pharmacologically active agents where piperazine enhances solubility or mediates receptor affinity. Key comparative features include:

  • Piperazine Orientation : Unlike 1-(4-methoxyphenyl)piperazine, where piperazine is directly bonded to a methoxyphenyl group, the target compound incorporates piperazine as a substituent on the benzenesulfonamide core.
  • Functional Group Synergy : The methoxymethylphenyl group on the sulfonamide nitrogen introduces a hydrophobic domain, while the piperazinyl group provides hydrogen-bonding capability, a duality observed in optimized drug candidates.

This compound exemplifies the strategic integration of multiple functional groups to achieve tailored physicochemical and biological properties, a hallmark of advanced sulfonamide design.

Properties

Molecular Formula

C20H27N3O4S

Molecular Weight

405.5 g/mol

IUPAC Name

4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-piperazin-1-ylbenzenesulfonamide

InChI

InChI=1S/C20H27N3O4S/c1-22(17-6-4-5-16(13-17)15-26-2)28(24,25)18-7-8-20(27-3)19(14-18)23-11-9-21-10-12-23/h4-8,13-14,21H,9-12,15H2,1-3H3

InChI Key

WWBWBEHDTQUBQY-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC(=C1)COC)S(=O)(=O)C2=CC(=C(C=C2)OC)N3CCNCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes

  • Formation of Sulfonamide Linkage :

    • The initial step often involves the reaction of benzenesulfonyl chloride with an appropriate amine to form the sulfonamide bond. This reaction is typically carried out in an aprotic solvent such as dichloromethane or dimethylformamide (DMF) under controlled conditions to ensure high yields.
  • N-Methylation :

    • After forming the sulfonamide, N-methylation can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. This step introduces a methyl group to the nitrogen atom of the sulfonamide.
  • Introduction of Methoxymethyl Group :

    • The methoxymethyl group is introduced by reacting a suitable phenol derivative with formaldehyde in the presence of an acid catalyst. This reaction typically requires careful temperature control to prevent side reactions.
  • Piperazine Coupling :

    • The final step involves coupling the piperazine moiety to the sulfonamide. This can be accomplished through a nucleophilic substitution reaction where piperazine reacts with the activated sulfonamide under reflux conditions, often using palladium catalysts for efficiency.

Reaction Conditions

  • Temperature : Reactions are generally conducted at elevated temperatures (reflux conditions) to increase reaction rates.
  • Solvents : Common solvents include dichloromethane, DMF, and THF (tetrahydrofuran), which help solubilize reactants and facilitate reactions.
  • Catalysts : Palladium-based catalysts are frequently employed in coupling reactions to enhance yields and selectivity.

Analytical Techniques for Characterization

To confirm the structure and purity of synthesized benzenesulfonamide derivatives, various analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Used to determine the structure and purity by analyzing proton and carbon environments.
Infrared Spectroscopy (IR) Helps identify functional groups through characteristic absorption bands, particularly for sulfonamide linkages.
Mass Spectrometry (MS) Confirms molecular weight and identifies fragmentation patterns indicative of structural features.

Research Findings and Applications

Research indicates that benzenesulfonamides exhibit significant biological activity, particularly as enzyme inhibitors targeting carbonic anhydrases, which are crucial in various physiological processes.

  • Biological Evaluation : Studies have shown that modifications to the sulfonamide core can enhance its efficacy against certain cancer cell lines and bacterial strains.

  • Potential Applications : These compounds are being explored for their roles in drug development, particularly as potential anticancer agents due to their ability to inhibit tumor growth.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzenesulfonamide derivatives. For instance, compounds similar to benzenesulfonamide have shown broad-spectrum antiviral effects against Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV). The mechanism involves increasing intracellular levels of APOBEC3G, a protein that inhibits viral replication .

A specific derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, demonstrated significant anti-HBV activity both in vitro and in vivo, suggesting that modifications to the benzenesulfonamide structure can enhance its antiviral efficacy .

Anticancer Properties

The compound has been explored as a dual-targeted anticancer agent. A related structure, 4-methoxy-N-(1-naphthyl)benzenesulfonamide, was designed to inhibit both STAT3 and tubulin, which are critical in cancer progression. This compound exhibited strong inhibitory activity against various cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer), with IC50 values indicating potent antitumor effects .

The ability of benzenesulfonamide derivatives to bind competitively to the colchicine binding site on tubulin further supports their potential as effective chemotherapeutic agents .

Case Study 1: Antiviral Efficacy Against HBV

In a study evaluating the efficacy of N-phenylbenzamide derivatives, researchers synthesized several compounds and tested their anti-HBV activity using HepG2.2.15 cells. The results indicated that these derivatives significantly inhibited HBV replication through mechanisms involving intracellular APOBEC3G levels. The study emphasized the need for further development of these compounds to overcome drug resistance associated with current antiviral therapies .

Case Study 2: Dual-Target Anticancer Agents

A series of experiments were conducted with the dual-targeted agent DL14 derived from benzenesulfonamide. It was found to inhibit tumor growth by targeting both STAT3 phosphorylation and tubulin polymerization. In vivo studies showed that DL14 could inhibit over 80% of xenograft tumor growth in animal models, demonstrating its potential as a therapeutic agent for cancer treatment .

Summary Table of Applications

Application TypeCompound DerivativeTargetMechanism
AntiviralN-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamideHBVIncreases APOBEC3G levels
Anticancer4-methoxy-N-(1-naphthyl)benzenesulfonamideSTAT3 & TubulinInhibits phosphorylation and polymerization

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)- involves the inhibition of specific enzymes. For instance, it inhibits carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis .

Comparison with Similar Compounds

Table 1: Structural Comparison of Compound A with Key Analogues

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Receptor Activity (5-HT6) References
Compound A C₂₀H₂₆N₄O₄S (estimated) ~426.5 g/mol 4-methoxy, N-methyl, 3-(methoxymethyl)phenyl, 3-(piperazinyl) Antagonist (theorized)
SB-399885 (N-[3,5-dichloro-2-(methoxy)phenyl]-4-(methoxy)-3-(1-piperazinyl)benzenesulfonamide HCl) C₁₉H₂₂Cl₂N₄O₃S·HCl 493.83 g/mol 3,5-dichloro-2-methoxyphenyl, 4-methoxy, 3-(piperazinyl) Selective antagonist
SB-258585 (4-Iodo-N-[4-methoxy-3-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide) C₁₈H₂₁IN₄O₃S 516.35 g/mol 4-iodo, 4-methoxy, 3-(4-methylpiperazinyl) Antagonist
3-Fluoro-N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)benzenesulfonamide C₂₄H₂₄FN₃O₄S 469.53 g/mol 3-fluoro, 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl
4-(4-Methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(1-piperidinyl)phenyl]benzenesulfonamide C₂₁H₂₄N₄O₅S₂ 500.57 g/mol 4-(thiazolidinone-dioxide), 4-(piperidinyl)phenyl

Key Differences and Implications

Substituent Variations :

  • Halogen vs. Alkoxy Groups : Unlike SB-399885 (Cl substituents) and SB-258585 (I substituent), Compound A lacks halogens but includes methoxymethyl and N-methyl groups. This substitution reduces molecular weight and may improve metabolic stability by avoiding dehalogenation pathways .
  • Piperazinyl Modifications : Compound A retains the unmodified piperazine ring, whereas SB-258585 features a 4-methylpiperazinyl group. Methylation can alter receptor binding kinetics and selectivity .

This could improve blood-brain barrier penetration, a critical factor for CNS-targeted 5-HT6 antagonists . The N-methyl group on the sulfonamide nitrogen may reduce susceptibility to oxidative metabolism, extending half-life compared to non-methylated analogs like N-(4-methoxyphenyl)benzenesulfonamide derivatives .

Structural Complexity: The compound from incorporates a piperazine-carbonyl linkage, introducing a ketone group that may affect solubility and hydrogen-bonding interactions with the 5-HT6 receptor .

Heterocyclic Modifications: The thiazolidinone-dioxide moiety in ’s compound introduces a sulfone and ketone, which could influence electronic properties and metabolic pathways compared to Compound A’s benzenesulfonamide core .

Pharmacokinetic Considerations

  • Metabolic Stability : N-methylation may reduce CYP450-mediated oxidation, a common degradation pathway for sulfonamides .

Biological Activity

Benzenesulfonamide, specifically 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-, is a compound of interest due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C20H27N3O4S
  • Molecular Weight : 403.51 g/mol
  • CAS Number : 1374643-67-0

Benzenesulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates. This competitive inhibition prevents the enzyme from catalyzing its normal reactions, disrupting metabolic pathways in target organisms or cells. The sulfonamide group specifically interferes with the synthesis of folic acid in microorganisms, a crucial component for their growth and replication .

Antimicrobial Activity

Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various derivatives and found that some compounds demonstrated potent activity against a range of bacteria:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aP. aeruginosa6.67 mg/mL
4eC. albicans6.63 mg/mL

These findings suggest that modifications to the benzenesulfonamide structure can enhance its antimicrobial efficacy .

Anti-inflammatory Properties

In addition to antimicrobial effects, benzenesulfonamides have shown promising anti-inflammatory activity. In vivo studies demonstrated that specific derivatives significantly inhibited carrageenan-induced rat paw edema, indicating their potential as anti-inflammatory agents .

Enzyme Inhibition Studies

The compound has been utilized in biological research to study enzyme inhibition and protein interactions. Its ability to inhibit enzymes makes it a valuable tool in biochemical studies, particularly in understanding metabolic pathways and disease mechanisms.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized several benzenesulfonamide derivatives with carboxamide functionalities, evaluating their anti-inflammatory and antimicrobial activities. Compounds were tested for their efficacy against various microbial strains and showed promising results in both categories .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationship of benzenesulfonamides indicated that modifications at specific positions on the aromatic ring can significantly enhance biological activity. For instance, the introduction of methoxy groups improved both antibacterial and anti-inflammatory properties compared to unsubstituted analogs .
  • Comparative Studies : Research comparing benzenesulfonamides with established antibiotics revealed that certain derivatives exhibited comparable or superior activity against resistant strains of bacteria, underscoring their potential as alternative therapeutic agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this benzenesulfonamide derivative?

  • Methodology : Synthesis typically involves multi-step coupling reactions. For example:

  • Step 1 : React 4-methoxybenzenesulfonyl chloride with 3-(methoxymethyl)aniline derivatives in dichloromethane at 0°C using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to form the sulfonamide backbone .
  • Step 2 : Introduce the piperazinyl group via nucleophilic substitution or Buchwald-Hartwig amination under inert conditions (e.g., nitrogen atmosphere) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is standard, with yields ranging from 37% to 73% depending on substituent steric effects .

Q. How is structural characterization performed for this compound?

  • Analytical Workflow :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm regiochemistry and substituent integration. For example, methoxy groups appear as singlets near δ 3.3–3.8 ppm, while piperazinyl protons show splitting patterns between δ 2.5–3.5 ppm .
  • X-ray Crystallography : Used to resolve stereochemical ambiguities. Related benzenesulfonamides exhibit planar sulfonamide moieties with dihedral angles <10° between aromatic rings .
  • FTIR : Sulfonamide S=O stretches appear at 1150–1350 cm1^{-1}, and N–H bends near 3300 cm1^{-1} .

Advanced Research Questions

Q. What contradictory data exist regarding its bioactivity, and how can they be resolved?

  • Case Study : Discrepancies in IC50_{50} values for NLRP3 inflammasome inhibition (e.g., 0.5 μM vs. 2.1 μM in different assays) may arise from:

  • Assay Conditions : Varying ATP concentrations in cell-based vs. biochemical assays .
  • Solubility : Poor aqueous solubility (>50 μM in PBS) can skew dose-response curves. Use co-solvents (e.g., DMSO ≤0.1%) with controls for solvent effects .
    • Resolution : Validate activity via orthogonal assays (e.g., IL-1β ELISA and caspase-1 fluorimetry) and quantify cellular uptake via LC-MS .

Q. How does the piperazinyl group influence pharmacological activity?

  • Structure-Activity Relationship (SAR) :

  • Bioavailability : Piperazine improves solubility (clogP reduction from 4.2 to 3.1) and membrane permeability (PAMPA logPe_{e} > −5.0) .
  • Target Engagement : Molecular docking shows piperazine forms hydrogen bonds with NLRP3’s ATP-binding pocket (binding energy −9.2 kcal/mol vs. −7.5 kcal/mol for non-piperazinyl analogues) .
    • Optimization : Replace piperazine with morpholine or thiomorpholine to modulate potency and selectivity .

Q. What strategies address low yields in coupling reactions during synthesis?

  • Troubleshooting :

  • Reagent Ratios : Use 1.2 equivalents of EDC/HOBt to minimize unreacted starting material .
  • Temperature Control : Maintain 0–5°C during sulfonamide bond formation to suppress side reactions (e.g., sulfonate ester formation) .
  • Microwave Assistance : Reduce reaction time from 24h to 2h with 80°C microwave irradiation, improving yields by 15–20% .

Q. How stable is this compound under physiological conditions?

  • Stability Studies :

  • pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) for 24h. LC-MS monitoring shows <5% degradation at pH 7.4 but 30% hydrolysis at pH 1.2 (cleavage at sulfonamide bond) .
  • Metabolic Stability : Human liver microsomes (HLM) assays reveal moderate clearance (CLint_{int} = 25 mL/min/kg). Cytochrome P450 inhibition (CYP3A4 IC50_{50} = 8 μM) suggests potential drug-drug interactions .

Notes

  • Avoid commercial sources (e.g., ) due to reliability concerns .
  • For advanced SAR studies, prioritize X-ray crystallography and molecular dynamics simulations over docking alone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.